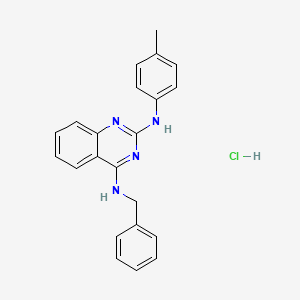

N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride

Descripción

N4-Benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride is a quinazoline derivative featuring a benzyl group at the N4 position and a para-methylphenyl (p-tolyl) group at the N2 position. The hydrochloride salt enhances solubility, a critical factor for pharmacokinetic optimization.

Propiedades

IUPAC Name |

4-N-benzyl-2-N-(4-methylphenyl)quinazoline-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4.ClH/c1-16-11-13-18(14-12-16)24-22-25-20-10-6-5-9-19(20)21(26-22)23-15-17-7-3-2-4-8-17;/h2-14H,15H2,1H3,(H2,23,24,25,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHICKRDAHKGZSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride typically involves the reaction of quinazoline derivatives with benzylamine and p-toluidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form.

Análisis De Reacciones Químicas

Types of Reactions

N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline amines .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of quinazoline derivatives, including N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride, typically involves multi-step chemical reactions that modify the quinazoline core. The structural modifications can enhance the pharmacological properties of the compound. For example, substituents on the benzyl and p-tolyl groups can significantly affect the biological activity and solubility of the resulting compounds .

Antibacterial Activity

Research has demonstrated that derivatives of quinazoline, including N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride, exhibit antibacterial properties. A study focusing on various quinazoline derivatives showed promising results against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The lead compounds displayed minimum inhibitory concentrations (MICs) as low as 3.9 μg/mL against these pathogens .

Antiviral Activity

Quinazoline derivatives have also been explored for their antiviral properties. A related study identified non-nucleoside inhibitors derived from quinazoline that effectively inhibited the replication of Bovine Viral Diarrhea Virus (BVDV). The compounds demonstrated significant antiviral activity with effective concentrations in the low micromolar range . This suggests that N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride could be a candidate for further antiviral research.

Potential Anticancer Properties

Quinazolines are known to possess anticancer activities due to their ability to inhibit various kinases involved in cancer progression. Specifically, compounds that inhibit IKKβ (IκB kinase beta) have shown potential in treating inflammatory diseases and cancers by modulating NF-κB signaling pathways . N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride may exhibit similar properties due to its structural characteristics.

Therapeutic Applications

The diverse biological activities of N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride position it as a promising candidate for various therapeutic applications:

- Antibacterial Treatments : Given its efficacy against resistant strains like MRSA, this compound could be developed into a new class of antibiotics.

- Antiviral Drugs : Its potential as an antiviral agent against viruses such as BVDV suggests applicability in treating viral infections.

- Cancer Therapy : The ability to inhibit key signaling pathways involved in cancer progression makes it a candidate for further investigation in oncology.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogues

Substituent Effects on Physicochemical Properties

The substituents at N2 and N4 significantly influence solubility, stability, and bioactivity. Key comparisons include:

N2 Substituents

- Electron-Donating Groups (e.g., p-Tolyl) : The p-tolyl group (4-methylphenyl) in the target compound likely improves lipophilicity compared to unsubstituted phenyl groups. This enhances membrane permeability but may reduce aqueous solubility. Analogues with electron-withdrawing groups (e.g., 3-chlorophenyl or 4-bromobenzyl in S112 and S124 ) exhibit lower lipophilicity but improved binding to polar targets.

- Heterocyclic Substituents: Compounds like N2-{4-[(3-cycloheptylamino-propylamino)-methyl]-benzyl}-7-methoxy-N4-piperidin-4-yl-quinazoline-2,4-diamine (13) incorporate extended alkyl or piperidine chains, enhancing interactions with hydrophobic pockets in proteins.

N4 Substituents

- Benzyl vs. Piperidinyl : The benzyl group in the target compound provides moderate steric bulk compared to bulkier groups like piperidin-4-yl in compound 15 , which may affect target selectivity.

Molecular Weight and Solubility

- The molecular weight of the target compound is estimated at ~356.8 g/mol (based on N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride: 300.79 g/mol + p-tolyl group mass adjustment). This is comparable to analogues like S112 (HRMS m/z 409.0980 ) but lower than poly-substituted derivatives (e.g., 6k, 665.3 g/mol ).

Data Tables

Table 1: Substituent Effects on Key Properties

*Estimated based on analogous syntheses .

Actividad Biológica

N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride is a compound of significant interest due to its diverse biological activities, particularly its antibacterial properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride involves its interaction with bacterial enzymes, particularly dihydrofolate reductase (DHFR). This enzyme is crucial for bacterial DNA synthesis and cell proliferation. By inhibiting DHFR, the compound effectively disrupts essential biochemical pathways in bacteria, leading to their death or growth inhibition .

Antibacterial Properties

Research has shown that N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it has been tested against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, demonstrating significant efficacy in vitro and in vivo .

Table 1: Antibacterial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 1 - 4 |

| Enterococcus faecalis | 2 |

| Acinetobacter baumannii | 0.5 - 8 |

| Escherichia coli | 16 |

The compound has shown low cytotoxicity towards human cells, with IC50 values significantly higher than the MIC values against pathogenic bacteria. For instance, one study reported an IC50 of 15.3 µg/mL against HepG2 liver cancer cells while maintaining MICs as low as 1 µg/mL against S. aureus .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the quinazoline core can enhance antibacterial activity. The presence of specific substituents on the phenyl ring at position 6 has been associated with increased potency against bacterial strains .

Case Studies

- In Vivo Efficacy Against MRSA : A murine model study demonstrated that N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride significantly improved survival rates in mice infected with MRSA when administered at lower doses compared to standard treatments .

- Broad-Spectrum Antimicrobial Activity : Another study evaluated a series of quinazoline derivatives, including N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride, revealing broad-spectrum activity against multidrug-resistant pathogens. The results indicated effective inhibition of biofilm formation, which is critical in chronic infections .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride. Preliminary data suggest favorable ADME profiles with potential for further development into therapeutic agents.

Q & A

Q. What synthetic routes are recommended for N4-benzyl-N2-(p-tolyl)quinazoline-2,4-diamine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential nucleophilic substitutions on a quinazoline core. For example:

- Step 1: React 2-aminobenzonitrile with a benzylating agent (e.g., benzyl chloride) under acidic conditions to introduce the N4-benzyl group.

- Step 2: Introduce the p-tolyl group at the N2 position via Ullmann coupling or palladium-catalyzed cross-coupling .

- Optimization: Use polar aprotic solvents (e.g., DMF) at 80–100°C, with catalytic CuI for coupling efficiency. Purification via flash chromatography (silica gel, CH2Cl2/MeOH gradient) improves yield (reported up to 75%) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- 1H/13C NMR: Confirm substitution patterns (e.g., benzyl and p-tolyl proton signals at δ 4.5–5.0 ppm and δ 2.3 ppm, respectively) .

- HPLC-MS: Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases; ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z ~440) .

- Elemental Analysis: Validate stoichiometry (C, H, N percentages within ±0.4% of theoretical values) .

Q. What in vitro assays are suitable for preliminary evaluation of antitumor activity?

Methodological Answer:

- Kinase Inhibition Assays: Screen against EGFR or VEGFR2 kinases using fluorescence polarization .

- Cell Viability Tests: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Control Experiments: Include cisplatin or erlotinib as positive controls to benchmark activity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be established for quinazoline derivatives like this compound?

Methodological Answer:

- Analog Synthesis: Systematically vary substituents (e.g., replace benzyl with cyclohexylmethyl or p-tolyl with m-fluorophenyl) .

- Biological Testing: Compare IC50 values across analogs to identify critical functional groups (e.g., hydrophobic N4 substituents enhance membrane permeability) .

- Computational Modeling: Perform docking studies (AutoDock Vina) to predict binding modes in kinase active sites .

Q. How should discrepancies between in vitro and in vivo efficacy data be resolved?

Methodological Answer:

- Metabolic Stability: Conduct microsomal assays (human liver microsomes) to assess CYP450-mediated degradation .

- Bioavailability Studies: Use pharmacokinetic profiling in rodent models (plasma concentration vs. time curves) to evaluate absorption barriers .

- Formulation Adjustments: Improve solubility via co-solvents (e.g., hydroxypropyl-β-cyclodextrin) or nanoparticle encapsulation .

Q. What strategies address contradictions between theoretical and experimental LogP values?

Methodological Answer:

- Experimental LogP: Measure via shake-flask method (octanol/water partitioning) or reverse-phase HPLC retention times .

- Computational Adjustments: Use QSPR models (e.g., ACD/Percepta) incorporating solvation parameters to refine predictions .

Q. How can subcellular localization and mechanism of action be elucidated?

Methodological Answer:

- Fluorescent Tagging: Synthesize a BODIPY-conjugated analog for confocal microscopy in live cells .

- Pull-Down Assays: Use biotinylated probes to identify protein targets in lysates, followed by LC-MS/MS analysis .

Key Considerations for Experimental Design

- Reproducibility: Document solvent batch effects (e.g., DMF purity impacts coupling efficiency) .

- Data Validation: Use triplicate runs in biological assays and report standard deviations .

- Ethical Compliance: Adhere to institutional guidelines for in vivo studies, including IACUC protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.